

# Spectroscopic Profile of 4-Fluoro-2-nitroaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Fluoro-2-nitroaniline

Cat. No.: B1293508

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Fluoro-2-nitroaniline**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

## Molecular Structure and Properties

**4-Fluoro-2-nitroaniline** is an aromatic amine with the chemical formula  $C_6H_5FN_2O_2$  and a molecular weight of 156.11 g/mol. Its structure consists of a benzene ring substituted with a fluorine atom, a nitro group, and an amino group.

Property	Value
IUPAC Name	4-Fluoro-2-nitroaniline
CAS Number	364-78-3
Molecular Formula	$C_6H_5FN_2O_2$
Molecular Weight	156.11 g/mol
Melting Point	90-94 °C

## Spectroscopic Data

The following sections present the available spectroscopic data for **4-Fluoro-2-nitroaniline**, crucial for its identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For **4-Fluoro-2-nitroaniline**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide key insights into its chemical environment. A comprehensive study of the NMR spectra of various fluoronitroanilines, including **4-Fluoro-2-nitroaniline**, has been conducted, and the spectra have been fully assigned.

Table 1: NMR Spectroscopic Data for **4-Fluoro-2-nitroaniline**

<sup>1</sup> H NMR	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not explicitly found, but expected to show complex splitting patterns due to H-H and H-F coupling.	Aromatic Protons, Amino Protons			
<sup>13</sup> C NMR	Chemical Shift (δ, ppm)	Assignment		
Data not explicitly found, but expected to show six distinct signals for the aromatic carbons, with splitting due to C-F coupling.	Aromatic Carbons			

Note: Specific, experimentally verified chemical shifts and coupling constants for **4-Fluoro-2-nitroaniline** are reported in the publication "Multinuclear magnetic resonance studies of fluoronitroanilines." Researchers should refer to this source for precise data.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Fluoro-2-nitroaniline** is expected to show characteristic absorption bands for its amine, nitro, and fluoro-aromatic moieties.

Table 2: IR Spectroscopic Data for **4-Fluoro-2-nitroaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (primary amine)
1650 - 1580	Medium	N-H bend (primary amine)
1570 - 1490	Strong	Asymmetric NO <sub>2</sub> stretch
1390 - 1300	Strong	Symmetric NO <sub>2</sub> stretch
1200 - 1000	Strong	C-F stretch
~1600 and ~1475	Medium-Strong	C=C stretch (aromatic ring)

Note: The exact peak positions can vary based on the sample preparation method.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-Fluoro-2-nitroaniline**, electron ionization (EI) is a common method.

Table 3: Mass Spectrometry Data for **4-Fluoro-2-nitroaniline**

m/z	Relative Intensity	Assignment
156	High	Molecular Ion $[M]^+$
126	Moderate	$[M - NO]^+$
110	Moderate	$[M - NO_2]^+$ or $[M - H_2NO]^+$
83	High	Fragmentation product

Data sourced from the NIST WebBook and PubChem.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

### NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **4-Fluoro-2-nitroaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a clean vial.
- Transfer the solution to a 5 mm NMR tube using a pipette.
- Cap the NMR tube and ensure the solution is homogeneous.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Techniques: Standard  $^1H$  and  $^{13}C\{^1H\}$  pulse programs are used. For  $^{13}C$  NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## FT-IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Fluoro-2-nitroaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

### Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty sample compartment should be collected prior to sample analysis.

## Mass Spectrometry (Electron Ionization)

### Sample Introduction:

- A small amount of **4-Fluoro-2-nitroaniline** is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized by heating in a high vacuum environment.

### Ionization and Analysis:

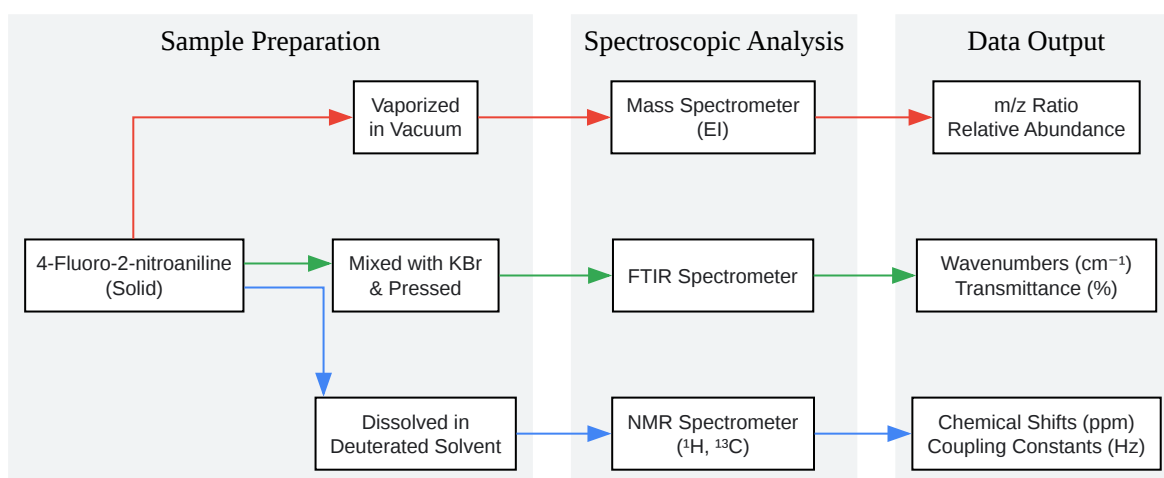
- Ionization Method: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: An electron multiplier or other suitable detector records the abundance of each ion.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Fluoro-2-nitroaniline**.

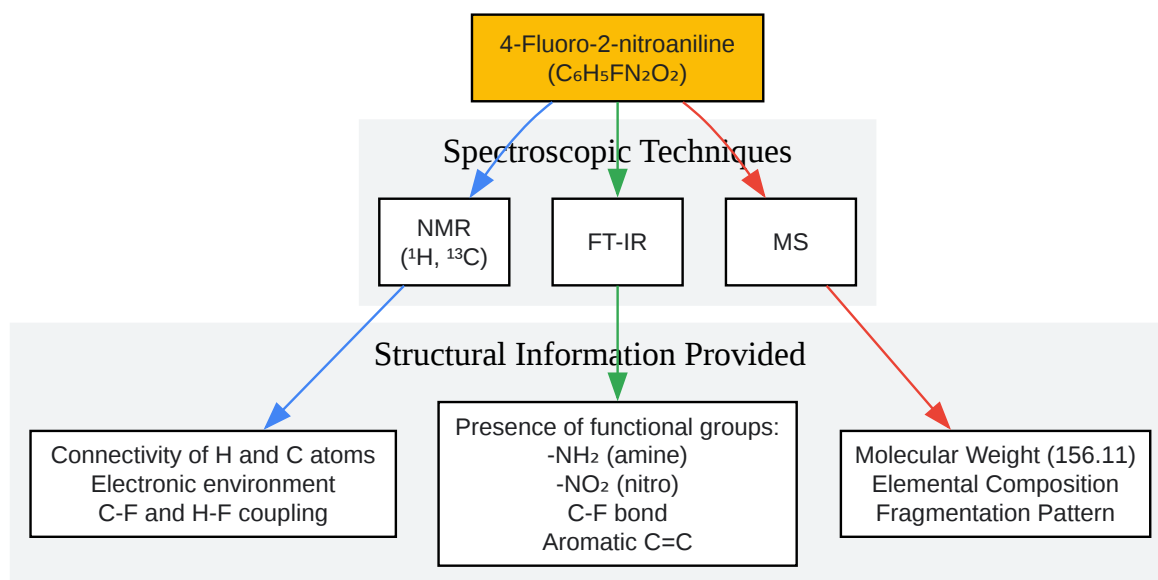


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Caption: General workflow for spectroscopic analysis of **4-Fluoro-2-nitroaniline**.

## Relationship of Spectroscopic Data to Molecular Structure

This diagram illustrates how each spectroscopic technique provides unique information about the structure of **4-Fluoro-2-nitroaniline**.



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Caption: Relationship between spectroscopic techniques and structural information.

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## References

- 1. 4-Fluoro-2-nitroaniline |  $C_6H_5FN_2O_2$  | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
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